Weak PDE4 Inhibition: A Critical Negative Control Tool Distinct from Potent Clinical PDE4 Inhibitors
N-ethyl-3,5-dimethylbenzamide inhibits PDE4 (isolated from guinea pig ventricular tissue) with an IC₅₀ of 3,800 nM [1]. In contrast, the clinical PDE4 inhibitor roflumilast demonstrates 1,900- to 19,000-fold greater potency (IC₅₀ = 0.2–4.3 nM across PDE4 isoforms) . This extreme difference in potency establishes N-ethyl-3,5-dimethylbenzamide as a near-inactive, high-concentration control rather than a pharmacological PDE4 inhibitor.
| Evidence Dimension | PDE4 Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 3,800 nM |
| Comparator Or Baseline | Roflumilast: IC₅₀ = 0.2–4.3 nM (isoform-dependent) |
| Quantified Difference | Target is 884- to 19,000-fold less potent |
| Conditions | PDE4 from guinea pig ventricular tissue (target); human PDE4 isoforms (comparator) |
Why This Matters
Procurement of N-ethyl-3,5-dimethylbenzamide is indicated when a weak, high-micromolar PDE4 inhibitor is required as a negative control or to define the lower boundary of a potency assay window.
- [1] BindingDB. BDBM50216630 (CHEMBL357955): Inhibitory effect in cAMP-specific Phosphodiesterase 4 (PDE4) isolated from guinea pig ventricular tissue. View Source
